2-(N-Boc-aminomethyl)-6-methoxypyridine

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Hydrogen Bonding and Amino-imino Tautomerization

Research on alkoxy-aminopyridines, including 2-amino-6-methoxypyridine derivatives, investigates their hydrogen bonding and amino-imino tautomerization with acetic acid. These studies, which are closely related to the structure of interest, highlight the influence of the methoxy group on hydrogen bonding and tautomerization processes, contributing to the understanding of chemical reactivity and interaction mechanisms in similar compounds (Kitamura et al., 2007).

Synthesis of Neuronal Nitric Oxide Synthase Inhibitors

2-Aminopyridinomethyl pyrrolidines, which bear structural similarities to 2-(N-Boc-aminomethyl)-6-methoxypyridine, are potent neuronal nitric oxide synthase inhibitors. A key step in their synthesis involves the deprotection of benzyl groups from the N-Boc and N-Bn double-protected 2-aminopyridine ring, showcasing the compound's role in the development of medically relevant inhibitors (Ji et al., 2012).

Protonation Sites and Hydrogen Bonding

The structural characterization of N-(6-methoxypyridin-3-yl) derivatives demonstrates distinct protonation sites and hydrogen bonding patterns. These findings provide insight into the molecular structures and interaction patterns that can inform the design and synthesis of compounds with desired chemical properties (Böck et al., 2021).

Conversion to 1,3,4-Oxadiazoles

The conversion of N’-ethoxymethylene-2-(N-Boc-amino)propionohydrazide derivatives into 2-(1-N-Boc-aminoethyl)-1,3,4-oxadiazoles illustrates the compound's versatility in synthesizing heterocyclic structures, which are significant in pharmaceutical research (Kudelko & Zieliński, 2010).

Synthesis and Structural Studies

Various studies focus on the synthesis and structural analysis of compounds structurally related to 2-(N-Boc-aminomethyl)-6-methoxypyridine, further emphasizing its importance in developing new materials with potential applications in pharmaceuticals and materials science. For instance, the synthesis and structural elucidation of novel derivatives for NLO applications highlight the compound's potential in creating materials with unique optical properties (Kolev et al., 2008).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Amines, such as “2-(N-Boc-aminomethyl)-6-methoxypyridine”, are a broad class of compounds that can interact with a variety of biological targets. The specific target would depend on the exact structure of the compound and its physicochemical properties .

Mode of Action

Amines can interact with their targets through a variety of mechanisms, including ionic interactions, hydrogen bonding, and Van der Waals forces . The Boc group in “2-(N-Boc-aminomethyl)-6-methoxypyridine” is a common protecting group used in organic synthesis, which can be removed under acidic conditions to reveal the free amine .

Biochemical Pathways

The affected pathways would depend on the specific target of the compound. Amines can be involved in a wide range of biochemical pathways, given their prevalence in biological systems .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound like “2-(N-Boc-aminomethyl)-6-methoxypyridine” would depend on factors such as its size, polarity, and the presence of functional groups. The Boc group can affect the compound’s pharmacokinetic properties by increasing its size and changing its polarity .

Result of Action

The molecular and cellular effects of “2-(N-Boc-aminomethyl)-6-methoxypyridine” would depend on its specific target and mode of action. In general, amines can have a wide range of effects, from acting as neurotransmitters to serving as building blocks for proteins .

Action Environment

Environmental factors such as pH and temperature can influence the action, efficacy, and stability of a compound like “2-(N-Boc-aminomethyl)-6-methoxypyridine”. For example, the Boc group can be removed under acidic conditions, which would change the compound’s structure and potentially its mode of action .

Eigenschaften

IUPAC Name |

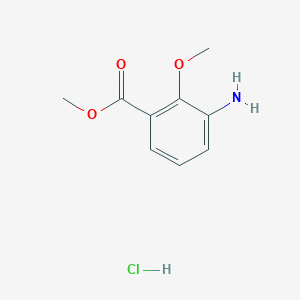

tert-butyl N-[(6-methoxypyridin-2-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)13-8-9-6-5-7-10(14-9)16-4/h5-7H,8H2,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSJNAKJVBZUFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(N-Boc-aminomethyl)-6-methoxypyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Aza-bicyclo[4.1.0]heptane hydrochloride](/img/structure/B1378164.png)

![{2-[3-(2-Methylphenyl)-1-pyrrolidinyl]ethyl}amine dihydrochloride](/img/structure/B1378171.png)

![2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride](/img/structure/B1378172.png)

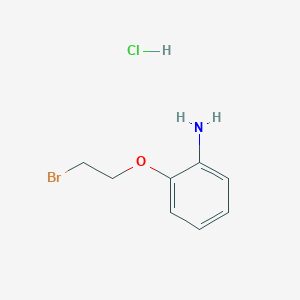

![[2-(2-Methoxyethoxy)phenyl]amine hydrochloride](/img/structure/B1378180.png)

![[2-(2-Propyn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B1378183.png)